3-[Chloro(difluoro)methoxy]-1,2-difluoro-4-nitro-benzene 3-[Chloro(difluoro)methoxy]-1,2-difluoro-4-nitro-benzene
Brand Name: Vulcanchem
CAS No.: 1417567-90-8
VCID: VC2712477
InChI: InChI=1S/C7H2ClF4NO3/c8-7(11,12)16-6-4(13(14)15)2-1-3(9)5(6)10/h1-2H
SMILES: C1=CC(=C(C(=C1[N+](=O)[O-])OC(F)(F)Cl)F)F
Molecular Formula: C7H2ClF4NO3
Molecular Weight: 259.54 g/mol

3-[Chloro(difluoro)methoxy]-1,2-difluoro-4-nitro-benzene

CAS No.: 1417567-90-8

Cat. No.: VC2712477

Molecular Formula: C7H2ClF4NO3

Molecular Weight: 259.54 g/mol

* For research use only. Not for human or veterinary use.

3-[Chloro(difluoro)methoxy]-1,2-difluoro-4-nitro-benzene - 1417567-90-8

Specification

CAS No. 1417567-90-8
Molecular Formula C7H2ClF4NO3
Molecular Weight 259.54 g/mol
IUPAC Name 3-[chloro(difluoro)methoxy]-1,2-difluoro-4-nitrobenzene
Standard InChI InChI=1S/C7H2ClF4NO3/c8-7(11,12)16-6-4(13(14)15)2-1-3(9)5(6)10/h1-2H
Standard InChI Key SPRMRPFTEBRQKF-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1[N+](=O)[O-])OC(F)(F)Cl)F)F
Canonical SMILES C1=CC(=C(C(=C1[N+](=O)[O-])OC(F)(F)Cl)F)F

Introduction

Chemical Structure and Properties

Molecular Structure

3-[Chloro(difluoro)methoxy]-1,2-difluoro-4-nitro-benzene features a benzene ring core with four functional groups strategically positioned: a chloro(difluoro)methoxy group at position 3, fluorine atoms at positions 1 and 2, and a nitro group at position 4. This unique arrangement of electron-withdrawing groups creates a highly polarized molecular structure with distinctive chemical properties.

Based on structural analysis, the compound has the following characteristics:

PropertyValue
Molecular FormulaC₇H₂ClF₃NO₃
Molecular Weight259.55 g/mol
Functional Groups-OCF₂Cl (position 3), -F (positions 1,2), -NO₂ (position 4)
Bond TypesAromatic C-C, C-F, C-O, C-N, N-O
Electron DensityReduced at positions 1, 2, 3, 4 due to electron-withdrawing groups

The presence of multiple electron-withdrawing groups creates a molecule with highly polarized bonds and a deficiency of electron density in the benzene ring, particularly at positions adjacent to the nitro group.

Physical Properties

Based on comparative analysis with structurally similar compounds, the following physical properties can be anticipated:

Physical PropertyPredicted ValueBasis for Prediction
Physical StateCrystalline solid at room temperatureSimilar to 2-[chloro(difluoro)methoxy]-4-fluoro-1-nitrobenzene
ColorLight yellow to pale solidCharacteristic of nitroaromatic compounds
Melting Point45-60°CComparable to 1-chloro-2,3-difluoro-4-nitrobenzene (45-49°C)
Boiling Point380-400°C at 760 mmHgBased on similar chloro(difluoro)methoxy compounds
Density1.4-1.5 g/cm³Similar to related halogenated nitrobenzenes
SolubilityPoorly soluble in water; soluble in organic solventsCharacteristic of halogenated aromatic compounds

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 3-[Chloro(difluoro)methoxy]-1,2-difluoro-4-nitro-benzene would likely involve multiple strategic steps:

  • Selection of Appropriate Precursor: Starting with 1,2-difluorobenzene derivatives as the foundation.

  • Regioselective Nitration: Introduction of the nitro group at position 4, using controlled nitration conditions to ensure specificity.

  • Introduction of Chloro(difluoro)methoxy Group: Incorporation of the -OCF₂Cl group at position 3, likely through reaction with chlorodifluoromethane in the presence of a suitable base.

The optimization of these synthetic steps would be crucial for achieving high yield and purity of the target compound.

Reaction Conditions

Based on synthesis methods for related compounds, the following reaction conditions would be applicable:

Synthetic StepReagentsConditionsConsiderations
NitrationHNO₃/H₂SO₄ mixture0-10°C, controlled additionLow temperature essential for regioselectivity
FluorinationSelectfluor or N-fluorobenzenesulfonimideRoom temperature, aprotic solventIf starting from non-fluorinated precursor
Introduction of -OCF₂ClChlorodifluoromethane, K₂CO₃60-80°C, sealed vesselBase required to facilitate nucleophilic substitution
PurificationChromatography, recrystallizationVarious solventsMultiple purification steps may be necessary

Industrial Production Considerations

For large-scale production, continuous flow reactors would likely enhance reaction efficiency and product consistency. Metal catalysts such as palladium or copper could facilitate the chloro(difluoro)methylation process, significantly improving yields and reducing reaction times.

Chemical Reactivity

Reaction Types

The presence of multiple electron-withdrawing groups renders 3-[Chloro(difluoro)methoxy]-1,2-difluoro-4-nitro-benzene particularly susceptible to specific reaction types:

  • Nucleophilic Aromatic Substitution: The electron-deficient benzene ring facilitates nucleophilic attack, particularly at positions adjacent to the nitro group.

  • Reduction Reactions: The nitro group can undergo selective reduction to form amino derivatives using appropriate reducing agents.

  • Halogen Exchange: The fluorine atoms and chlorine in the chloro(difluoro)methoxy group may participate in halogen exchange reactions under specific conditions.

  • Oxidation Reactions: Limited susceptibility due to the already electron-deficient nature of the compound.

Reaction Mechanisms

The nucleophilic aromatic substitution reactions of this compound would likely proceed through a Meisenheimer complex intermediate. The strongly electron-withdrawing nitro group activates positions ortho and para to it for nucleophilic attack, while the fluorine atoms enhance this activation through their inductive effects .

Major Products

Predicted major products from key reactions include:

Reaction TypeConditionsMajor ProductsSelectivity Considerations
Nucleophilic SubstitutionSodium methoxide, THFMethoxy-substituted derivativesPreferential substitution at C-1 position
Nitro ReductionFe/HOAc or H₂/PdAmino derivativeComplete reduction of NO₂ to NH₂
Hydrolysis of -OCF₂ClAqueous baseHydroxyl derivativePotential loss of fluorine atoms
Coupling ReactionsPd catalysts, boronic acidsArylated derivativesSite-selective coupling possible

Applications in Scientific Research

Medicinal Chemistry

The unique structural features of 3-[Chloro(difluoro)methoxy]-1,2-difluoro-4-nitro-benzene suggest several potential applications in medicinal chemistry:

  • Building Block for Pharmaceuticals: The compound could serve as a valuable intermediate in the synthesis of fluorinated drugs, particularly those targeting specific enzymes or receptors.

  • Enhanced Pharmacokinetic Properties: The presence of fluorine atoms typically improves metabolic stability and lipophilicity, potentially enhancing bioavailability of derived compounds .

  • Enzyme Inhibition: The electron-deficient aromatic system may facilitate interaction with enzyme active sites through various binding mechanisms.

Materials Science

In materials science, this compound could contribute to:

  • Development of Specialty Polymers: As a monomer or modifier for fluorinated polymers with unique thermal and chemical resistance properties.

  • Electronic Materials: Potential applications in semiconductors or electronic components due to its electron-withdrawing substituents.

  • Liquid Crystal Technology: The rigid, polarized structure might be valuable in liquid crystal display materials.

Agricultural Chemistry

Applications in agricultural science might include:

  • Agrochemical Development: As an intermediate in the synthesis of pesticides or herbicides.

  • Structure-Activity Relationship Studies: The compound's well-defined structure makes it valuable for investigating molecular interactions with biological targets.

Biological Activity and Mechanisms

Structure-Activity Relationships

The biological activity of 3-[Chloro(difluoro)methoxy]-1,2-difluoro-4-nitro-benzene would be significantly influenced by its structural features:

Analytical Characterization Methods

Spectroscopic Analysis

Identification and characterization of 3-[Chloro(difluoro)methoxy]-1,2-difluoro-4-nitro-benzene would typically employ multiple spectroscopic techniques:

Analytical MethodExpected Key FeaturesDiagnostic Value
¹H NMRSignals for aromatic protons (2H); chemical shifts around δ 7.5-8.5 ppmConfirms aromatic structure and substitution pattern
¹⁹F NMRThree distinct signals: two for ring fluorines, one for -CF₂Cl groupDistinguishes between different fluorine environments
IR SpectroscopyStrong bands at ~1520 cm⁻¹ (NO₂ asymmetric stretch), ~1350 cm⁻¹ (NO₂ symmetric stretch), ~1100 cm⁻¹ (C-F stretch)Confirms presence of functional groups
Mass SpectrometryMolecular ion peak at m/z 259; characteristic fragmentation patterns for loss of NO, F, and ClConfirms molecular weight and structure

Chromatographic Methods

Purification and analysis would likely employ:

  • HPLC: Using C18 columns with acetonitrile/water gradient for quantitative analysis.

  • GC-MS: For both identification and purity assessment, with characteristic retention time expected to be influenced by the compound's polarity.

Comparison with Related Compounds

Structural Analogs

Comparison with structurally related compounds provides valuable insights:

CompoundCAS NumberStructural DifferencesKey Property Differences
1-[Chloro(difluoro)methoxy]-3-fluoro-2-nitro-benzene1404193-86-7Different positioning of substituentsSimilar reactivity but different regioselectivity
2-[Chloro(difluoro)methoxy]-1,3-difluoro-5-nitro-benzene-Nitro at position 5 vs. 4Similar physical properties expected
1-Chloro-2,3-difluoro-4-nitrobenzene169468-80-8Lacks chloro(difluoro)methoxy groupLower molecular weight; different solubility profile
1,2-Difluoro-3-methyl-4-nitrobenzene914348-35-9Methyl instead of chloro(difluoro)methoxyLess electron-withdrawing; different reactivity pattern

Functional Group Influence

The specific arrangement of functional groups in 3-[Chloro(difluoro)methoxy]-1,2-difluoro-4-nitro-benzene significantly affects its properties compared to analogs:

  • The positioning of the nitro group at C-4 creates a specific electronic distribution different from compounds with the nitro group at other positions.

  • The 1,2-difluoro substitution pattern establishes a unique region of electron deficiency that influences reactivity patterns.

  • The chloro(difluoro)methoxy group at position 3 introduces steric and electronic effects that differentiate this compound from simpler halogenated nitrobenzenes.

Future Research Directions

Synthetic Optimization

Future research could focus on developing efficient and scalable synthetic routes for 3-[Chloro(difluoro)methoxy]-1,2-difluoro-4-nitro-benzene, including:

  • One-pot synthesis methods to reduce the number of isolation and purification steps.

  • Catalytic approaches to improve regioselectivity during introduction of the chloro(difluoro)methoxy group.

  • Green chemistry approaches to minimize environmental impact during synthesis.

Application Development

Promising areas for application-focused research include:

  • Evaluation as a building block for pharmaceutical compounds targeting specific disease mechanisms.

  • Investigation of its potential in advanced materials for electronic applications.

  • Structure-activity relationship studies to optimize biological activity profiles.

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